N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H20ClN5O4S3 and its molecular weight is 526.04. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Structural Derivatives
The synthesis of related thiadiazole compounds, including those with sulfamoyl and benzamide groups, involves innovative techniques that enhance their structural diversity and potential applications. For instance, the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold coupled with benzamide groups highlights a solvent-free, efficient method yielding compounds with significant anticancer activity (Tiwari et al., 2017). This method's efficiency in producing biologically active compounds underscores the versatility of thiadiazole derivatives in medicinal chemistry.
Anticancer Properties
Research into thiadiazole derivatives reveals promising anticancer properties. The synthesis of novel Schiff’s bases that include thiadiazole and benzamide groups has led to compounds exhibiting substantial in vitro anticancer activity against several human cancer cell lines. These studies indicate the potential of such derivatives in developing new anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of thiadiazole derivatives are significant. For example, compounds synthesized from 5-(bromoacetyl) salicylamide and thiourea derivatives have been screened for their antifungal activity, demonstrating the potential of these compounds in treating fungal infections (Narayana et al., 2004).
properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4S3/c1-26(2)33(29,30)15-9-7-13(8-10-15)18(28)23-19-24-25-20(32-19)31-12-17(27)22-11-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOJRMZEGIXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide |
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